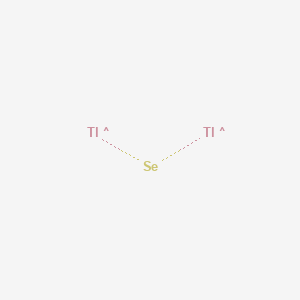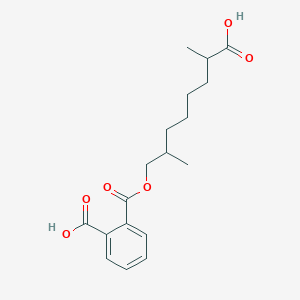![molecular formula C₃₅H₃₉NO₅ B1144887 4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol CAS No. 140926-94-9](/img/new.no-structure.jpg)
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol is a complex organic compound with the molecular formula C35H39NO5 and a molecular weight of 553.69 g/mol. This compound is an intermediate in the synthesis of ®-Valiolamine Voglibose Dihydrochloride, which is an α-glucosidase inhibitor used to delay the digestion and absorption of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol involves multiple steps, including the protection of hydroxyl groups, introduction of the amino group, and the formation of the phenylmethoxy group. The reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, ether, and methanol.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with capacities ranging from kilograms to metric tons.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its role in inhibiting α-glucosidase, which can help manage postprandial hyperglycemia and hyperinsulinemia.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme α-glucosidase. This inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. The molecular targets include the active sites of α-glucosidase, where the compound binds and prevents the enzyme from catalyzing the breakdown of carbohydrates.
Comparison with Similar Compounds
Similar Compounds
®-Valiolamine Voglibose: The main R-enantiomeric intermediate of Voglibose, an α-glucosidase inhibitor.
Miglitol: Another α-glucosidase inhibitor used to manage blood sugar levels.
Acarbose: A similar compound that inhibits α-glucosidase and is used in the treatment of type 2 diabetes.
Uniqueness
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of ®-Valiolamine Voglibose. Its ability to inhibit α-glucosidase makes it valuable in the development of treatments for managing blood sugar levels.
Properties
CAS No. |
140926-94-9 |
|---|---|
Molecular Formula |
C₃₅H₃₉NO₅ |
Molecular Weight |
553.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)



